1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes exhibiting distinct magnetic behaviors and photochromic properties. These studies contribute to our understanding of the structural versatility and functional applications of such compounds in magnetic and photo-responsive materials (Cao et al., 2015).
- Imidazole-based bisphenol and its salts have been structurally characterized, highlighting their potential in hosting anions through hydrogen bonding and π···π interactions, suggesting applications in molecular recognition and sensor technologies (Nath & Baruah, 2012).
Photochromic Behavior and Magnetic Properties
- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, showing potential as fluorescence sensors due to their selective sensitivity to benzaldehyde derivatives, indicating applications in environmental monitoring and chemical sensing (Shi et al., 2015).
- Synthesis and photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been explored, showing photochromic behavior in solution upon irradiation. Such compounds have potential applications in the development of photo-responsive materials and switches (Bai et al., 2010).
Spectroscopic Characterization and Computational Study
- A detailed spectroscopic characterization and computational study of newly synthesized imidazole derivatives highlighted their reactivity and potential application areas, including their interaction with water molecules and potential as nonlinear optical materials due to their high first order hyperpolarizabilities (Hossain et al., 2018).
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-5-4-6-17(14(13)2)22-19-12-27(24,25)11-18(19)21(20(22)23)15-7-9-16(26-3)10-8-15/h4-10,18-19H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXQGIDBCMNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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